(R)-(-)-6-hydroxy-1-aminoindan chemical properties
(R)-(-)-6-hydroxy-1-aminoindan chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-(-)-6-hydroxy-1-aminoindan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (R)-(-)-6-hydroxy-1-aminoindan, a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its physicochemical characteristics, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.
Physicochemical Properties
(R)-(-)-6-hydroxy-1-aminoindan is a derivative of aminoindane and a metabolite of Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor.[1] Its chemical structure, featuring a hydroxyl group at the 6-position and an amino group at the 1-position of the indan core, is crucial to its biological activity.[2] The '(R)' configuration at the stereogenic center is essential for its optimal interaction with enzymatic binding pockets.[2]
Table 1: General and Physicochemical Properties of (R)-(-)-6-hydroxy-1-aminoindan
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-2,3-dihydro-1H-inden-5-ol | [2] |
| Synonyms | (R)-1-Amino-6-hydroxyindan, (R)-3-Amino-2,3-dihydro-1H-inden-5-ol | [2] |
| CAS Number | 169105-01-5 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |
| Molecular Weight | 149.19 g/mol | [1][2][3][4] |
| Appearance | White solid | [3] |
| Melting Point | 195-205 °C | [4] |
| Boiling Point | 292.3 °C at 760 mmHg | [3] |
| Density | 1.198 g/cm³ | [3] |
| Flash Point | 130.6 °C | [3] |
| Refractive Index | 1.622 | [3] |
| LogP | 2.03850 | [3] |
| PSA | 46.25000 | [3] |
For comparative purposes, the properties of the related compound, (R)-(-)-1-aminoindan, are provided below.
Table 2: Physicochemical Properties of (R)-(-)-1-aminoindan
| Property | Value | Source(s) |
| CAS Number | 10277-74-4 | [5][6][7] |
| Molecular Formula | C₉H₁₁N | [5][6][7] |
| Molecular Weight | 133.19 g/mol | [6][7] |
| Appearance | Clear colorless to slightly yellow liquid | [5] |
| Melting Point | 15 °C (lit.) | [5][7] |
| Boiling Point | 96-97 °C / 8 mmHg (lit.) | [5][7] |
| Density | 1.038 g/mL at 25 °C (lit.) | [5][7] |
| Solubility | Soluble in methanol; poorly miscible with water | [5][7] |
| pKa | 9.21 at 22°C (for racemic 1-aminoindan) | [8] |
Experimental Protocols
The synthesis and purification of enantiomerically pure (R)-(-)-6-hydroxy-1-aminoindan are critical for its application in drug development.
Synthesis Methodologies
Several synthetic routes to (R)-(-)-6-hydroxy-1-aminoindan have been explored.[2]
1. Reduction of Ketones: A common approach involves the reduction of a corresponding keto-aminoindan precursor.[2]
2. Enzymatic Methods and Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a highly efficient method for producing the desired (R)-enantiomer with high optical purity.[2] A notable protocol employs Candida antarctica Lipase B (CAL-B) for enzymatic resolution, combined with a racemization catalyst such as Raney nickel or a palladium-based catalyst to continuously convert the undesired enantiomer into the target configuration.[2][9]
3. Resolution via Diastereomeric Salts: Another established method is the resolution of a racemic mixture of 1-aminoindan. This involves the formation of diastereomeric salts with a chiral acid, such as N-acetyl-L-glutamic acid.[10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10][11]
Purification and Analysis
Purification: Chiral column chromatography is the primary method for separating enantiomers and ensuring high optical purity.[2] Columns such as SUMICHIRAL OA-4700 and Chiralpak IC have shown excellent resolution for aminoindan derivatives.[2]
Analysis: The enantiomeric purity of (R)-(-)-6-hydroxy-1-aminoindan is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral column.[11][12] Thin-Layer Chromatography (TLC) can be used for reaction monitoring.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and enantiodiscrimination.[13]
Mechanism of Action and Signaling Pathways
(R)-(-)-6-hydroxy-1-aminoindan is recognized for its interaction with key neurotransmitter systems, making it a compound of interest for neurological disorders.
Monoamine Oxidase (MAO) Inhibition: Studies indicate that (R)-(-)-6-hydroxy-1-aminoindan functions as a reversible inhibitor of both MAO-A and MAO-B enzymes.[2] These enzymes are responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO, the compound can increase dopamine levels in the brain, which is a therapeutic strategy for conditions such as Parkinson's disease.[2] The R(-) configuration is crucial for its binding within the substrate cavity of MAO-B.[2]
Dopamine Receptor Activity: Research has also suggested that this compound can influence dopamine receptor activity, further highlighting its potential in treating neurological conditions.[2]
Visualizations
Synthesis Workflow: Dynamic Kinetic Resolution
Caption: A simplified workflow for the dynamic kinetic resolution of 1-aminoindan.
Signaling Pathway: MAO Inhibition
Caption: Mechanism of MAO-B inhibition by (R)-(-)-6-hydroxy-1-aminoindan.
References
- 1. R-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [chemicalbook.com]
- 2. Buy (R)-(-)-6-hydroxy-1-aminoindan | 169105-01-5 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. (R)-(-)-1-AMINO-6-HYDROXYINDAN [chemicalbook.com]
- 5. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]
- 6. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 9. CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution - Google Patents [patents.google.com]
- 10. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]
- 11. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 12. ajpamc.com [ajpamc.com]
- 13. researchgate.net [researchgate.net]


